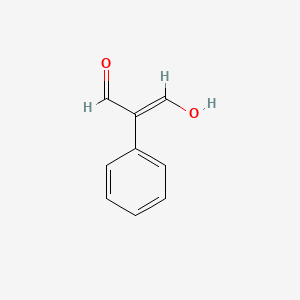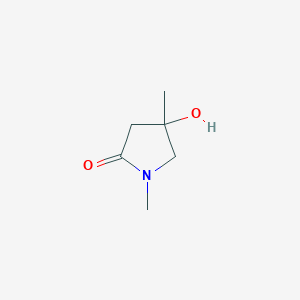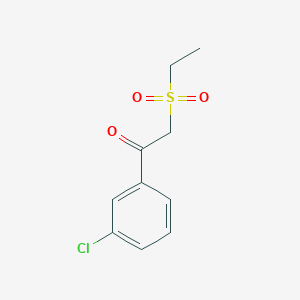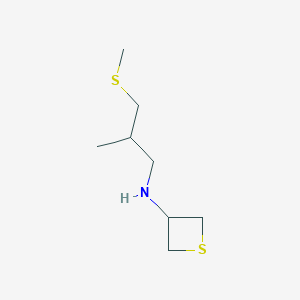
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine can be achieved through several methods. One common approach involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods
Industrial production of thietanes, including this compound, often utilizes large-scale nucleophilic thioetherification reactions. These processes are optimized for high yield and purity, involving controlled reaction conditions and the use of efficient catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietanes .
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity . Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thietanes and sulfur-containing heterocycles such as:
- Thietan-3-amine
- N-(2-Methylpropyl)thietan-3-amine
- Methyl 3-(methylthio)propionate
Uniqueness
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for forming diverse derivatives .
Eigenschaften
Molekularformel |
C8H17NS2 |
|---|---|
Molekulargewicht |
191.4 g/mol |
IUPAC-Name |
N-(2-methyl-3-methylsulfanylpropyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NS2/c1-7(4-10-2)3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
YJNCPPJWXDXMRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1CSC1)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


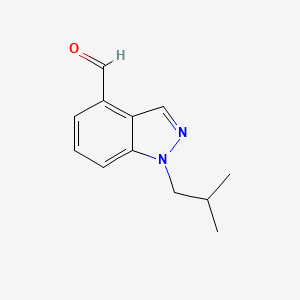
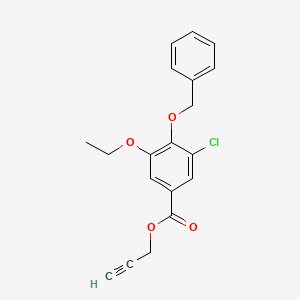
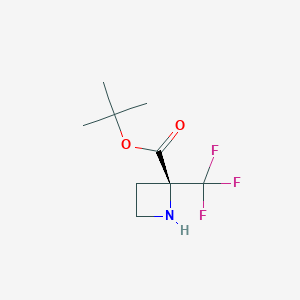
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)



![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
